molecular formula C11H10N2O2 B1416429 1-(4-Methoxyphenyl)-1h-imidazole-2-carbaldehyde CAS No. 5709-65-9

1-(4-Methoxyphenyl)-1h-imidazole-2-carbaldehyde

Cat. No.: B1416429
CAS No.: 5709-65-9
M. Wt: 202.21 g/mol
InChI Key: MLXXXBDXGQSUSK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde is a chemical compound characterized by its unique molecular structure, which includes a methoxyphenyl group attached to an imidazole ring with a formyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an imidazole ring, followed by formylation at the second position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the formyl group to a hydroxyl group, resulting in the formation of an alcohol derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace the hydrogen atoms on the nitrogen atoms.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Substituted imidazoles.

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to investigate enzyme activities and interactions with biomolecules.

  • Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 1-(3-Methoxyphenyl)-1H-imidazole-2-carbaldehyde: Similar structure but with a different position of the methoxy group.

  • 1-(4-Methoxyphenyl)-1H-imidazole-4-carbaldehyde: Similar structure but with the formyl group at a different position on the imidazole ring.

  • 1-(4-Hydroxyphenyl)-1H-imidazole-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

These compounds may exhibit different reactivity and biological activities due to the variations in their molecular structures.

Properties

IUPAC Name

1-(4-methoxyphenyl)imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-9(3-5-10)13-7-6-12-11(13)8-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXXXBDXGQSUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650799
Record name 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5709-65-9
Record name 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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